Home > Products > Screening Compounds P21116 > Carbocyclic puromycin
Carbocyclic puromycin - 104264-92-8

Carbocyclic puromycin

Catalog Number: EVT-1165106
CAS Number: 104264-92-8
Molecular Formula: C23H31N7O4
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carbocyclic puromycin is derived from the natural product puromycin, which is produced by the bacterium Streptomyces alboniger. The compound falls under the category of nucleoside antibiotics and is classified as a peptidyl transferase inhibitor. Its primary function is to interfere with protein biosynthesis by mimicking aminoacyl-tRNA, thus disrupting the translation process in both prokaryotic and eukaryotic organisms .

Synthesis Analysis

The synthesis of carbocyclic puromycin involves several key steps:

  1. Starting Materials: The synthesis begins with the coupling of N-(benzyloxycarbonyl)-p-methoxy-L-phenylalanine to a racemic aminonucleoside, specifically (+/-)-9-[3 beta-amino-2 beta-hydroxy-4 alpha-(hydroxymethyl)cyclopent-1 alpha-yl]-6-(dimethylamino)purine.
  2. Separation: Following the initial coupling reaction, the resulting diastereomers are separated to isolate the desired product.
  3. Deprotection: The final step involves the removal of the benzyloxycarbonyl (Cbz) blocking group, yielding carbocyclic puromycin .

This synthetic pathway highlights the compound's structural modifications compared to natural puromycin, particularly in terms of ring structure and functional groups.

Molecular Structure Analysis

Carbocyclic puromycin features a unique molecular structure that enhances its biological activity. Its core structure consists of a cyclopentane ring substituted with various functional groups, including:

  • Amino group: Contributes to binding affinity with ribosomes.
  • Dimethylamino group: Enhances solubility and stability.
  • Hydroxymethyl group: Plays a role in enzyme-substrate interactions.

The molecular formula for carbocyclic puromycin is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, and its molecular weight is approximately 342.39 g/mol. The presence of the cyclopentane ring distinguishes it from traditional purine nucleosides, potentially affecting its pharmacokinetics and pharmacodynamics .

Chemical Reactions Analysis

Carbocyclic puromycin primarily participates in reactions involving:

  • Peptidyl Transferase Activity: It acts as a substrate for peptidyl transferase, facilitating the formation of peptide bonds during protein synthesis. Kinetic studies indicate that it is an effective substrate for both prokaryotic and eukaryotic ribosomes .
  • Inhibition Mechanism: The compound inhibits protein biosynthesis by mimicking aminoacyl-tRNA, leading to premature termination of polypeptide chains during translation. This mechanism is crucial for its activity against various cell types, including cancer cells .
Mechanism of Action

The mechanism through which carbocyclic puromycin exerts its effects involves several steps:

  1. Binding: Carbocyclic puromycin binds to the A-site of the ribosome, mimicking an aminoacyl-tRNA molecule.
  2. Peptide Bond Formation: Once bound, it undergoes peptidyl transferase-mediated reactions where it participates in peptide bond formation.
  3. Termination: Due to its structural similarity to natural substrates, carbocyclic puromycin can lead to faulty peptide chain elongation and premature termination, ultimately inhibiting protein synthesis .

This mechanism underlines its potential utility in therapeutic applications against diseases characterized by uncontrolled cell proliferation.

Physical and Chemical Properties Analysis

Carbocyclic puromycin exhibits several notable physical and chemical properties:

These properties are significant for its handling in laboratory settings and potential formulations for therapeutic use .

Applications

Carbocyclic puromycin has several scientific applications:

  • Biochemical Research: It serves as a valuable tool for studying protein synthesis mechanisms and ribosomal function due to its ability to inhibit translation effectively.
  • Cancer Treatment: Given its cytotoxic effects on cancer cells (e.g., P-388 mouse lymphoid leukemia cells), it holds promise as a chemotherapeutic agent .
  • Antimicrobial Activity: Research indicates potential applications in combating bacterial infections through its inhibition of protein synthesis in pathogenic organisms .
Introduction to Carbocyclic Puromycin

Historical Context and Discovery of Puromycin Analogues

The discovery of puromycin in the 1950s—a natural product derived from Streptomyces alboniger—marked a pivotal advance in understanding protein biosynthesis inhibition. This aminonucleoside antibiotic functions as a transfer RNA analogue, terminating polypeptide chain elongation by ribosomes. Early mechanistic studies revealed that puromycin’s O-methyl-L-tyrosinylaminoadenosine structure allows it to occupy the ribosomal A-site, accepting nascent peptides and causing premature release [6]. However, its therapeutic utility was limited by rapid metabolic degradation in vivo and non-specific cytotoxicity [1] [4].

These limitations spurred systematic efforts to design stabilized analogues. In 1986, researchers synthesized the first carbocyclic puromycin variant, replacing the natural ribose’s furanosyl oxygen with a methylene group (-CH₂-). This modification yielded a carbocyclic ring system, fundamentally altering the molecule’s metabolic stability while retaining biological activity [1]. Subsequent innovations, such as the 2010 asymmetric synthesis of (-)-epi-4′-carbocyclic puromycin, leveraged advanced methodologies like palladium(0)/indium iodide-mediated allylations and tethered aminohydroxylation to achieve stereochemical precision [2] [5]. Concurrently, genomic mining of actinomycetes revealed natural carbocyclic nucleoside pathways (e.g., aristeromycin and neplanocin A), providing enzymatic logic for de novo biosynthesis strategies [7].

Table 1: Key Milestones in Carbocyclic Puromycin Development

YearAdvancementSignificance
1986Synthesis of racemic carbocyclic puromycinDemonstrated equivalent cytotoxicity to puromycin against P-388 leukemia cells [1]
2010Asymmetric synthesis of (-)-epi-4'-carbocyclic puromycinAchieved diastereocontrol via tethered aminohydroxylation [2]
2018Genomic characterization of carbocyclic nucleoside clustersRevealed enzymatic pathways for cyclitol assembly [7]

Structural Definition and Key Features of Carbocyclic Puromycin

Carbocyclic puromycin is defined by three core structural elements that diverge from its natural counterpart while preserving pharmacophore integrity:

  • Carbocyclic Nucleoside Scaffold: The ribose’s endocyclic oxygen is replaced with a methylene group, forming a cyclopentane ring. This modification eliminates the hydrolytically labile glycosidic bond, a primary site of enzymatic cleavage in natural puromycin [1] [2]. The cyclopentane adopts a fixed "north" conformation (C2′-exo/C3′-endo), mimicking ribose puckering essential for ribosomal recognition [3].

  • Essential Functional Groups:

  • The 6-(dimethylamino)purine base remains unchanged, enabling adenosine-like binding to the ribosomal A-site.
  • The 3′-aminoacyl moiety (O-methyl-L-tyrosine derivative) is retained, facilitating nucleophilic attack on peptidyl-transfer RNA [1] [6].
  • The cis-2′,3′-dihydroxy configuration is critical for ribosomal binding kinetics. Diastereomers lacking this motif show abolished activity [2].
  • Stereochemical Nuances: The 4′-hydroxymethyl group enhances reaction rates with peptidyltransferase but is dispensable for ribosomal affinity. Racemic carbocyclic puromycin resolves into diastereomers with distinct biological profiles; the (1′S,2′R,3′S,4′R)-configuration exhibits maximal activity [1] [2].

Table 2: Structural Comparison of Natural and Carbocyclic Puromycin

FeatureNatural PuromycinCarbocyclic PuromycinFunctional Implication
Sugar RingRibofuranose (O-containing)Cyclopentane (CH₂ at C1')Enhanced metabolic stability [1]
Glycosidic BondC1'-N9 (labile to nucleosidases)C1'-C8 (hydrolysis-resistant)Prolonged intracellular half-life [2]
Key Stereocenterscis-2',3'-diolcis-2',3'-diolRibosomal A-site docking [1]
4'-SubstituentHydroxymethylHydroxymethyl (variable)Modulates peptidyl transfer rate [1]

Rationale for Carbocyclic Modifications in Nucleoside Antibiotics

The strategic shift toward carbocyclic nucleosides addresses three interconnected limitations of natural ribose-based antibiotics:

  • Metabolic Stabilization: Ribose nucleosides undergo rapid phosphorolysis or hydrolysis by phosphorylases and nucleosidases. The carbocyclic scaffold’s C-C glycosidic bond is inert to these enzymes, as demonstrated by carbocyclic puromycin’s resistance to purine nucleoside phosphorylase—an enzyme that inactivates natural puromycin [2] [3]. This inertness extends systemic exposure and intracellular persistence, a principle validated across carbocyclic antivirals like abacavir [3].

  • Ribosomal Interaction Optimization: Kinetic analyses reveal that carbocyclic puromycin functions as a peptidyltransferase substrate with efficiency comparable to natural puromycin in both prokaryotic and eukaryotic ribosomes. The furanosyl oxygen’s absence minimally impacts binding affinity (Kₘ), but slightly reduces catalytic turnover (k꜀ₐₜ), indicating its role in transition-state stabilization rather than ground-state recognition. This confirms that the ribosome tolerates electrostatic perturbations at the sugar ring [1].

  • Synthetic Versatility: Carbocyclic cores enable modular functionalization inaccessible with ribose. For example, Pd(0)/InI-mediated allylation installs hydroxymethyl groups at C4′ with stereocontrol, while tethered aminohydroxylation secures the essential cis-2′,3′-aminoalcohol motif without epimerization [2] [5]. Such precision engineering facilitates structure-activity relationship studies, revealing that cyclohexyl carbocyclic analogues exhibit diminished activity due to conformational mismatch with the ribosomal A-site [2].

These principles underscore a broader paradigm in nucleoside antibiotic design: carbocyclic modifications reconcile metabolic robustness with bioactivity, enabling translational applications beyond conventional glycosidic frameworks.

Properties

CAS Number

104264-92-8

Product Name

Carbocyclic puromycin

IUPAC Name

2-amino-N-[(1S,2S,3S,5R)-3-[6-(dimethylamino)purin-9-yl]-2-hydroxy-5-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide

Molecular Formula

C23H31N7O4

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1

InChI Key

KABZPFHZISKOAR-UTLZNAOTSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO

Synonyms

9-((2-hydroxy-4-(hydroxymethyl)-3-((4-methoxyphenylalanyl)amino)cyclopentyl))-6-(dimethylamino)purine
carbocyclic puromycin
puromycin, carbocyclic

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@H]([C@@H]([C@@H]3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.